molecular formula C15H26O3 B583769 (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one CAS No. 957214-01-6

(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

Cat. No. B583769
M. Wt: 254.37
InChI Key: FXUVMZRJUQLXGF-OZTPJHRESA-N
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Description

(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one is a useful research compound. Its molecular formula is C15H26O3 and its molecular weight is 254.37. The purity is usually 95%.
BenchChem offers high-quality (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial Action Against Helicobacter pylori : This compound has shown selective antibacterial action against Helicobacter pylori, a pathogen linked to the development of gastric cancer. Indene compounds derived from vitamin D, including similar structures, have been identified to induce bacteriolysis by interacting with specific lipid constituents of H. pylori's membrane, leading to its destruction (Wanibuchi et al., 2018).

  • Crystal Structure Analysis : The crystal structure of diastereomers of similar compounds has been studied, providing insights into their solid-state properties and hydrogen bonding patterns. These studies help in understanding the molecular configuration and interaction of these compounds (Davison et al., 2005).

  • Synthesis and Structural Studies : Research has been conducted on the synthesis of indene skeletons and their derivatives, providing valuable information for the development of new compounds with potential biological activities. These studies include the analysis of their structure and reactivity (Baker et al., 1988).

  • Spectroscopic and Quantum Chemical Studies : There are investigations focusing on the spectroscopic properties and molecular structure of indene derivatives, using techniques like X-ray diffraction, NMR, and quantum chemical calculations. These studies help in the precise characterization of these molecules (Alaşalvar et al., 2016).

properties

IUPAC Name

(1R,3aR,7aR)-1-[(2S)-1,1-dimethoxypropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c1-10(14(17-3)18-4)11-7-8-12-13(16)6-5-9-15(11,12)2/h10-12,14H,5-9H2,1-4H3/t10-,11+,12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUVMZRJUQLXGF-OZTPJHRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCCC2=O)C)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

Citations

For This Compound
1
Citations
J Liu, J Wu, JH Fan, X Yan, G Mei… - Journal of the American …, 2018 - ACS Publications
The first and asymmetric total synthesis of cyclocitrinol, an unusual C25 steroid, has been accomplished in a linear sequence of 18 steps from commercially available compound 11. The …
Number of citations: 60 pubs.acs.org

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